

5-Methyl-2-hexanone (CAS 110-12-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Methyl-2-hexanone	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Methyl-2-hexanone** (CAS 110-12-3), also known as Methyl Isoamyl Ketone (MIAK). It is a colorless liquid with a characteristic fruity odor, widely utilized as a solvent in various industrial applications and as a key intermediate in organic synthesis, including pharmaceutical manufacturing. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, purification, and analysis, and discusses its metabolic pathway and toxicological profile. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

5-Methyl-2-hexanone is an aliphatic ketone with the chemical formula $C_7H_{14}O.[1]$ Its structure consists of a hexane backbone with a carbonyl group at the second position and a methyl group at the fifth position.



Property	Value	Reference
CAS Number	110-12-3	[1]
Molecular Formula	C7H14O	[1]
Molecular Weight	114.19 g/mol	[1]
Appearance	Colorless liquid with a pleasant, fruity odor	[1]
Boiling Point	144-145 °C	[1]
Melting Point	-74 °C	[1]
Density	0.814 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.406	[1]
Flash Point	41.1 °C	[1]
Solubility in Water	5.4 g/L at 25 °C	[1]
Vapor Pressure	5.2 mmHg at 25 °C	[1]
Vapor Density	3.94 (vs air)	[1]

Synthesis and Purification

The primary industrial synthesis of **5-Methyl-2-hexanone** involves the aldol condensation of acetone and isobutyraldehyde.[2] This can be a one-step or two-step process. An alternative laboratory-scale synthesis involves the hydrogenation of 5-methyl-3-hexen-2-one.[3]

Experimental Protocol: Synthesis via Aldol Condensation

This protocol describes a general procedure for the base-catalyzed aldol condensation of acetone and isobutyraldehyde.

Materials:

Acetone



- Isobutyraldehyde
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol or Water (solvent)
- Hydrochloric acid (HCl) for neutralization
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

- In a reaction flask equipped with a stirrer and a dropping funnel, a solution of sodium hydroxide in water or ethanol is prepared and cooled in an ice bath.
- A mixture of acetone and isobutyraldehyde is added dropwise to the cooled base solution
 with continuous stirring. The temperature should be maintained below 20°C to control the
 reaction rate and minimize side reactions.
- After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the completion of the condensation reaction.
- The reaction is then quenched by neutralization with dilute hydrochloric acid.
- The product is extracted from the aqueous layer using an organic solvent like diethyl ether.
 The extraction is typically repeated multiple times to maximize the yield.
- The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then purified by fractional distillation to obtain pure 5-Methyl-2hexanone.[4]



Experimental Protocol: Purification by Fractional Distillation

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux or packed column)
- Condenser
- Receiving flask
- Heating mantle
- Thermometer

Procedure:

- The crude **5-Methyl-2-hexanone** is placed in the distillation flask along with boiling chips.
- The fractional distillation apparatus is assembled. The thermometer bulb should be
 positioned just below the side arm leading to the condenser to accurately measure the
 temperature of the vapor that is distilling.
- The distillation flask is heated gently. As the mixture boils, the vapor rises through the fractionating column.
- The temperature at the top of the column is monitored. The fraction that distills at or near the boiling point of **5-Methyl-2-hexanone** (144-145 °C) is collected in the receiving flask.
- Fractions collected at significantly lower or higher temperatures are discarded as impurities.

Analytical Methods Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of **5-Methyl-2-hexanone**.



Experimental Conditions (Typical):

- Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[5]
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 50-60 °C, hold for 2-5 minutes.
 - Ramp: Increase at a rate of 10-15 °C/min to a final temperature of 200-250 °C.
 - Final hold: Hold at the final temperature for 5-10 minutes.
- Carrier Gas: Helium with a constant flow rate of approximately 1 mL/min.
- Detector: Mass spectrometer operating in electron ionization (EI) mode at 70 eV.
- Mass Range: Scan from m/z 35 to 350.

Mass Spectrometry Fragmentation: The mass spectrum of **5-Methyl-2-hexanone** exhibits characteristic fragmentation patterns. The molecular ion peak (M⁺) is observed at m/z 114. Key fragments include:

- m/z 43: Base peak, corresponding to the acetyl cation [CH₃CO]+.
- m/z 57: Resulting from alpha-cleavage.
- m/z 71: From cleavage at the beta-position.
- m/z 99: Loss of a methyl group.

High-Performance Liquid Chromatography (HPLC)

For the analysis of ketones like **5-Methyl-2-hexanone**, derivatization is often employed to enhance UV detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[6]

Experimental Conditions (Typical for DNPH derivative):



• Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

Mobile Phase: A gradient of acetonitrile and water.[7]

• Flow Rate: 1.0 mL/min.

Detector: UV detector set at 360 nm.[6]

• Injection Volume: 10-20 μL.

Spectroscopic Data

Spectroscopic Data	Description	
¹ H NMR (CDCl ₃ , 90 MHz)	δ (ppm): 2.43 (t, 2H), 2.14 (s, 3H), 1.55 (m, 3H), 0.92 (d, 6H)	
¹³ C NMR (CDCl ₃ , 25.16 MHz)	δ (ppm): 209.2 (C=O), 41.8 (CH ₂), 32.7 (CH), 29.8 (CH ₃), 27.7 (CH ₂), 22.4 (CH ₃)	
IR (Neat)	ν (cm ⁻¹): 2958 (C-H stretch), 1717 (C=O stretch), 1468, 1367, 1171	
Mass Spectrum (EI, 70 eV)	m/z (% relative intensity): 114 (M+, 5), 99 (10), 71 (20), 58 (30), 57 (35), 43 (100)	

Applications

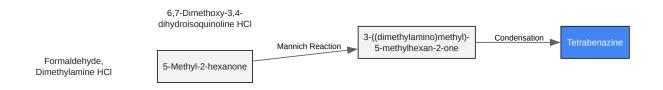
5-Methyl-2-hexanone is a versatile solvent with high solvency for a variety of resins, including nitrocellulose, acrylics, and vinyl copolymers.[8] Its slow evaporation rate makes it suitable for use in high-solids coatings, paints, and lacquers.[8]

In the pharmaceutical industry, it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients. A notable example is its use in the synthesis of tetrabenazine, a drug used to treat movement disorders.[9][10]

Biological Relevance and Metabolism Role in Drug Synthesis: Tetrabenazine



5-Methyl-2-hexanone is a crucial building block in the synthesis of tetrabenazine. The synthesis involves a Mannich reaction with formaldehyde and dimethylamine to form the intermediate 3-((dimethylamino)methyl)-5-methylhexan-2-one.[11][12][13][14][15][16][17] This intermediate then undergoes a condensation reaction with 6,7-dimethoxy-3,4-dihydroisoguinoline to form the tetrabenazine core structure.[10]



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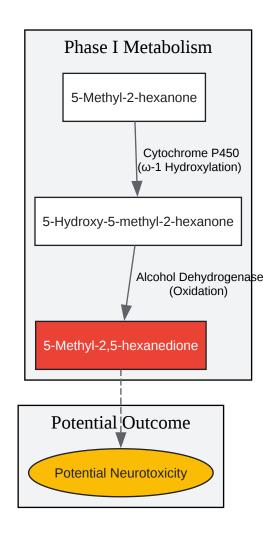
Synthesis of Tetrabenazine from 5-Methyl-2-hexanone.

Proposed Metabolic Pathway

While specific studies on the metabolism of **5-Methyl-2-hexanone** are limited, a plausible metabolic pathway can be proposed based on the known metabolism of similar ketones, such as 2-hexanone. The metabolism is expected to occur primarily in the liver and involve cytochrome P450 (CYP) enzymes.[1][18][19]

The proposed pathway involves initial hydroxylation at the ω -1 position (the carbon atom adjacent to the terminal methyl group) to form 5-hydroxy-**5-methyl-2-hexanone**. This can be followed by oxidation of the secondary alcohol to a ketone, yielding the diketone 5-methyl-2,5-hexanedione. This diketone is analogous to 2,5-hexanedione, the neurotoxic metabolite of n-hexane and 2-hexanone.





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Proposed Metabolic Pathway of 5-Methyl-2-hexanone.

Safety and Toxicology

5-Methyl-2-hexanone is a flammable liquid and should be handled with appropriate precautions. It can cause irritation to the eyes, skin, and respiratory tract.

Toxicological Data:

Test	Species	Route	Value	Reference
LD50	Rat	Oral	3200 mg/kg	[19]
LD50	Rabbit	Dermal	8100 mg/kg	[19]



As indicated by its proposed metabolic pathway, there is a potential for neurotoxicity associated with chronic exposure to **5-Methyl-2-hexanone** due to the formation of a y-diketone metabolite. This is analogous to the known neurotoxicity of 2-hexanone and n-hexane, which is mediated by their common metabolite, 2,5-hexanedione.

Conclusion

5-Methyl-2-hexanone is a commercially significant chemical with broad applications as a solvent and a synthetic intermediate. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and analysis, and insights into its biological relevance. A thorough understanding of its properties, handling requirements, and potential metabolic fate is crucial for its safe and effective use in research and industrial settings.

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- To cite this document: BenchChem. [5-Methyl-2-hexanone (CAS 110-12-3): A
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 [https://www.benchchem.com/product/b1664664#5-methyl-2-hexanone-cas-number-110-12-3]

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